![molecular formula C8H7BrF2 B1519640 1-Bromo-4-(1,1-difluoroethyl)benzene CAS No. 1000994-95-5](/img/structure/B1519640.png)
1-Bromo-4-(1,1-difluoroethyl)benzene
Overview
Description
1-Bromo-4-(1,1-difluoroethyl)benzene is an organic compound with the molecular formula C8H7BrF2 . It is a liquid that appears clear and colorless to yellow .
Molecular Structure Analysis
The molecular structure of 1-Bromo-4-(1,1-difluoroethyl)benzene consists of a benzene ring with a bromine atom and a 1,1-difluoroethyl group attached to it . The InChI Key for this compound is QXIBKCFAFRHORF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1-Bromo-4-(1,1-difluoroethyl)benzene is a liquid with a density of 1.495 g/mL at 25 °C . Its refractive index is 1.503 .Scientific Research Applications
Synthesis and Fluorescence Properties
1-Bromo-4-(2,2-diphenylvinyl) benzene has been synthesized using Wittig-Horner reaction. It exhibits notable photoluminescence properties in both solution and solid state, with significant differences in fluorescence intensity and wavelength emission between these states. This compound demonstrates aggregation-induced emission (AIE) characteristics (Liang Zuo-qi, 2015).
Synthesis and Characterization
The synthesis and characterization of 1-bromo-4-(3,7-dimethyloctyl)benzene have been detailed, highlighting its role as a precursor for graphene nanoribbons with controlled edge morphology. This involves a combination of NMR, IR spectroscopy, elemental analysis, and density functional theory (DFT) calculations (S. Patil et al., 2012).
Aryne Route to Naphthalenes
1-Bromo-4-(trifluoromethoxy)benzene has been used in the generation of arynes, which are subsequently used in [4+2] cycloadditions with furan. This leads to the production of naphthalenes and naphthols, demonstrating the compound's utility in complex organic syntheses (M. Schlosser & E. Castagnetti, 2001).
Versatility in Organometallic Synthesis
1-Bromo-3,5-bis(trifluoromethyl)benzene serves as a versatile starting material in organometallic synthesis. Its derivatives have been effectively used in various reactions involving magnesium, lithium, and copper intermediates (J. Porwisiak & M. Schlosser, 1996).
Ethynylferrocene Compounds
The synthesis and electrochemical study of ethynylferrocene compounds of 1,3,5-tribromobenzene have been conducted. These compounds show chemically reversible oxidations, indicating the absence of electronic communication between iron(II) centers in certain molecules (H. Fink et al., 1997).
Safety And Hazards
properties
IUPAC Name |
1-bromo-4-(1,1-difluoroethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2/c1-8(10,11)6-2-4-7(9)5-3-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIBKCFAFRHORF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20669759 | |
Record name | 1-Bromo-4-(1,1-difluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20669759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(1,1-difluoroethyl)benzene | |
CAS RN |
1000994-95-5 | |
Record name | 1-Bromo-4-(1,1-difluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20669759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-BROMO-4-(1,1-DIFLUOROETHYL)BENZENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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